1,2,3a,4,5,9b-Hexahydro-3H-benz(e)indole hydrochloride
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Overview
Description
Preparation Methods
The synthesis of 1,2,3a,4,5,9b-Hexahydro-3H-benz(e)indole hydrochloride typically involves the reduction of air-sensitive tricyclic enamines . Common reducing agents used in this process include sodium borohydride, sodium cyanoborohydride, palladium on carbon in ethanol, and platinum oxide in ethanol or acetic acid . The stereochemistry of the resulting compound is confirmed by single-crystal X-ray analysis .
Chemical Reactions Analysis
1,2,3a,4,5,9b-Hexahydro-3H-benz(e)indole hydrochloride undergoes various chemical reactions, including:
Reduction: Using agents like sodium borohydride and sodium cyanoborohydride.
Oxidation: Although specific oxidation reactions are not detailed, typical oxidizing agents could be used.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom of the indole ring.
Common reagents and conditions for these reactions include ethanol, acetic acid, and various catalysts like palladium on carbon and platinum oxide . Major products formed from these reactions include different stereoisomers of the compound, which are analyzed for their binding affinities .
Scientific Research Applications
1,2,3a,4,5,9b-Hexahydro-3H-benz(e)indole hydrochloride is extensively used in scientific research, particularly in:
Neuropharmacology: Studying the dopaminergic system by evaluating binding affinities at dopamine D1 and D2 receptors.
Behavioral and Biochemical Tests: Assessing dopaminergic activity through various tests.
Medicinal Chemistry: Developing potential therapeutic agents targeting dopamine receptors.
Mechanism of Action
The compound exerts its effects primarily through its interaction with dopamine receptors. It has a higher binding affinity for dopamine D2 receptors compared to D1 receptors . The molecular targets include the dopamine receptors, and the pathways involved are related to dopaminergic signaling .
Comparison with Similar Compounds
Similar compounds include:
3-Phenylpyrrolidines: These compounds also exhibit binding affinity at dopamine receptors but differ in their structural rigidity and binding selectivity.
Octahydrobenzoquinolines: These compounds have been evaluated for dopaminergic activity and show different stereochemical preferences.
1,2,3a,4,5,9b-Hexahydro-3H-benz(e)indole hydrochloride is unique due to its specific stereochemistry and higher binding affinity for dopamine D2 receptors .
Properties
CAS No. |
32920-60-8 |
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Molecular Formula |
C12H16ClN |
Molecular Weight |
209.71 g/mol |
IUPAC Name |
2,3,3a,4,5,9b-hexahydro-1H-benzo[e]indole;hydrochloride |
InChI |
InChI=1S/C12H15N.ClH/c1-2-4-10-9(3-1)5-6-12-11(10)7-8-13-12;/h1-4,11-13H,5-8H2;1H |
InChI Key |
LXELQQXBEWDUPS-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC=CC=C2C3C1NCC3.Cl |
Origin of Product |
United States |
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